An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,5-dimethylthiazole
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,5-dimethylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,5-dimethylthiazole is a substituted thiazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Thiazole rings are key structural motifs in numerous biologically active compounds, including pharmaceuticals like the antibiotic Penicillin and the anticancer agent Tiazofurin. The introduction of a bromine atom and methyl groups onto the thiazole core provides valuable handles for further chemical modification, making 2-Bromo-4,5-dimethylthiazole a versatile building block in the synthesis of more complex molecules. This document provides a comprehensive overview of its known physicochemical properties, supported by detailed experimental protocols for their determination.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 29947-24-8 | [1] |
| Molecular Formula | C₅H₆BrNS | [1] |
| Molecular Weight | 192.08 g/mol | [1] |
| Physical Form | Data not available | |
| Melting Point | Data not available (Isomer 5-Bromo-2,4-dimethyl-1,3-thiazole: 153-155 °C) | [2] |
| Boiling Point | Data not available (Isomer 5-Bromo-2,4-dimethyl-1,3-thiazole: 188-190 °C at 745 Torr) | [2] |
| Density | Data not available (Predicted for isomer 5-Bromo-2,4-dimethyl-1,3-thiazole: 1.589 ± 0.06 g/cm³) | [2] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF.[3] Low solubility is expected in non-polar solvents.[3] | |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
The following sections detail standard laboratory procedures for determining the key physicochemical properties of a solid organic compound like 2-Bromo-4,5-dimethylthiazole.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid state. It serves as a crucial indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range of 0.5-1.0°C.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[6]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range represents the melting point of the sample.[6][7] For accurate results, the determination should be repeated with fresh samples until consistent values are obtained.
Boiling Point Determination
For compounds that are liquid at or near room temperature, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8]
Methodology (Micro Scale):
-
Sample Preparation: A small volume (less than 0.5 mL) of the liquid is placed in a small test tube or vial.[9]
-
Capillary Inversion: A melting point capillary tube is sealed at one end and placed, open-end down, into the liquid sample.[8][9]
-
Apparatus Setup: The sample tube is attached to a thermometer and heated in a Thiele tube or similar apparatus.[9][10]
-
Heating and Observation: The sample is heated until a continuous and rapid stream of bubbles emerges from the inverted capillary tube.[8][9] The heat is then removed.
-
Data Recording: The temperature is recorded at the exact moment the bubbling stops and the liquid begins to be drawn back into the capillary tube. This temperature is the boiling point of the liquid.[8][9] The atmospheric pressure should also be recorded.[9]
Density Measurement
Density is the mass of a substance per unit of volume (typically g/mL or g/cm³ for chemical compounds).[11][12]
Methodology (Liquid Compound by Volumetric Flask):
-
Initial Mass: An empty, clean, and dry volumetric flask of a known volume (e.g., 1.00 mL) is weighed accurately on an analytical balance.[11]
-
Sample Addition: The compound, if liquid, is carefully added to the flask up to the calibration mark.
-
Final Mass: The flask containing the compound is weighed again.
-
Calculation: The mass of the compound is determined by subtracting the initial mass of the empty flask from the final mass. The density is then calculated by dividing the mass of the compound by the known volume of the flask.[11][12]
Methodology (Solid Compound by Liquid Displacement):
-
Initial Volume: A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.
-
Sample Addition: A known mass of the solid compound is carefully added to the graduated cylinder, ensuring it is fully submerged.
-
Final Volume: The new volume in the graduated cylinder is recorded.
-
Calculation: The volume of the solid is the difference between the final and initial volume readings. The density is calculated by dividing the mass of the solid by its determined volume.[12]
Solubility Determination
Solubility is a qualitative measure of the ability of a solid, liquid, or gaseous solute to dissolve in a solvent to form a homogeneous solution.
Methodology (Qualitative):
-
Sample and Solvent: A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.[13]
-
Solvent Addition: A measured volume of the chosen solvent (e.g., 0.75 mL of water, ethanol, DMSO, etc.) is added in small portions.[13]
-
Observation: After each addition, the test tube is vigorously shaken.[13][14] The compound is considered soluble if it completely dissolves to form a clear solution.
-
Classification: The solubility can be classified as very soluble, soluble, or insoluble based on the amount of solvent required to dissolve the sample.[13] For water-insoluble compounds, further tests with aqueous acid (5% HCl) and base (5% NaOH, 5% NaHCO₃) can be performed to identify acidic or basic functional groups.[15][16]
Visualizations
General Synthetic Workflow for Brominated Thiazoles
As 2-Bromo-4,5-dimethylthiazole is primarily a synthetic building block, no specific biological signaling pathways are associated with it in the literature. The following diagram illustrates a generalized synthetic workflow for producing brominated thiazole derivatives, which could be adapted for the synthesis of the title compound. This process often involves the formation of a thiazole ring followed by a regioselective bromination step.[17][18][19][20]
References
- 1. usbio.net [usbio.net]
- 2. 28599-52-2 CAS MSDS (5-BROMO-2,4-DIMETHYL-1,3-THIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. jove.com [jove.com]
- 7. pennwest.edu [pennwest.edu]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. chm.uri.edu [chm.uri.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. www1.udel.edu [www1.udel.edu]
- 17. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. lookchem.com [lookchem.com]
